molecular formula C19H19N5O4 B10986507 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

Cat. No.: B10986507
M. Wt: 381.4 g/mol
InChI Key: UIMCIAKRLKRLJP-UHFFFAOYSA-N
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Description

3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone ring, and a benzimidazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the furan and benzimidazole groups through various coupling reactions. Key steps may include:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural or its derivatives.

    Benzimidazole Coupling: The benzimidazole moiety can be coupled to the imidazolidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidines.

    Substitution: The benzimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation Products: Furanones, hydroxyfurans.

    Reduction Products: Imidazolidines.

    Substitution Products: Various substituted benzimidazoles.

Scientific Research Applications

3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Unique Structural Features: The combination of the furan, imidazolidinone, and benzimidazole moieties in a single molecule is relatively rare, providing unique chemical and biological properties.

    Distinct Biological Activities: Its specific interactions with molecular targets and pathways may result in unique therapeutic effects not observed with other similar compounds.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C19H19N5O4/c1-23-11-20-15-9-12(4-6-16(15)23)21-17(25)7-5-14-18(26)24(19(27)22-14)10-13-3-2-8-28-13/h2-4,6,8-9,11,14H,5,7,10H2,1H3,(H,21,25)(H,22,27)

InChI Key

UIMCIAKRLKRLJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC=CO4

Origin of Product

United States

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